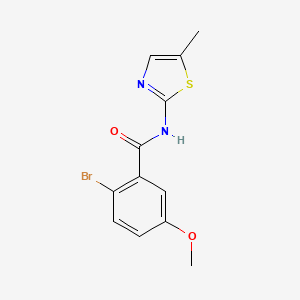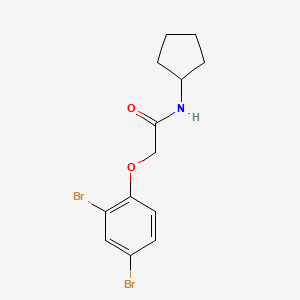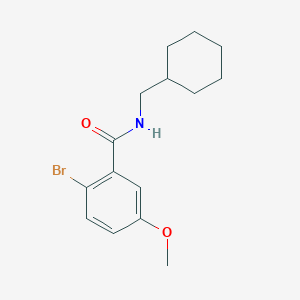
2-bromo-5-methoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-5-methoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. It is a derivative of benzamide and contains a thiazole and a bromine atom, which makes it unique and interesting for scientific investigations.
Mecanismo De Acción
The mechanism of action of 2-bromo-5-methoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide involves its interaction with the active site of the target enzyme. It forms a covalent bond with the enzyme, which leads to inhibition of its activity. The exact mechanism of inhibition may vary depending on the target enzyme and its structure.
Biochemical and Physiological Effects:
2-bromo-5-methoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce inflammation. It has also been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-bromo-5-methoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide in lab experiments is its specificity for certain enzymes. It can be used to selectively inhibit certain enzymes without affecting others, which can be useful in studying their specific roles in various biological processes. However, one limitation is its potential toxicity and side effects, which can affect the validity of the results.
Direcciones Futuras
There are several future directions for research on 2-bromo-5-methoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide. One direction is to investigate its potential therapeutic applications in various diseases such as cancer, neurodegenerative disorders, and infectious diseases. Another direction is to study its interactions with other enzymes and proteins, which can provide insights into its mechanism of action and potential applications. Additionally, further studies on its toxicity and side effects can help to determine its safety and suitability for use in humans.
Métodos De Síntesis
The synthesis of 2-bromo-5-methoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide involves a multi-step process that starts with the reaction of 5-methyl-2-thiazolamine with 2-bromo-5-nitrobenzoic acid. The resulting product is then reduced to 2-bromo-5-amino-benzoic acid, which is then reacted with methoxyamine hydrochloride to form 2-bromo-5-methoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide. The final product is then purified using various techniques such as recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
2-bromo-5-methoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide has potential applications in various scientific research fields such as medicinal chemistry, biochemistry, and pharmacology. It has been shown to have inhibitory effects on various enzymes such as histone deacetylases (HDACs) and carbonic anhydrases (CAs). These enzymes play important roles in various biological processes such as gene expression, cell cycle regulation, and pH homeostasis. Inhibition of these enzymes can lead to potential therapeutic applications in various diseases such as cancer, neurodegenerative disorders, and infectious diseases.
Propiedades
IUPAC Name |
2-bromo-5-methoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O2S/c1-7-6-14-12(18-7)15-11(16)9-5-8(17-2)3-4-10(9)13/h3-6H,1-2H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDISWVRGYQPODY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2=C(C=CC(=C2)OC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-5-methoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(1,3-dithiolan-2-yl)phenyl]-1-methylindole-3-carboxamide](/img/structure/B7477394.png)

![1-(4-chlorophenyl)-N-(9-ethylcarbazol-3-yl)-3-methylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7477402.png)


![[2-Oxo-2-(2-oxopyrrolidin-1-yl)ethyl] 4-[(2-cyanoacetyl)amino]benzoate](/img/structure/B7477431.png)
![N-(furan-2-ylmethylcarbamoyl)-2-[2-oxo-5-(trifluoromethyl)pyridin-1-yl]acetamide](/img/structure/B7477440.png)

![4-O-ethyl 2-O-[2-oxo-2-(2-oxopyrrolidin-1-yl)ethyl] 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate](/img/structure/B7477444.png)
![[2-[1-(1,3-Benzodioxol-5-ylmethyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B7477447.png)
![N-(5-benzyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B7477456.png)
![N-(2,3-dimethylphenyl)-2-[(4-fluorophenyl)methyl-methylamino]acetamide](/img/structure/B7477462.png)
